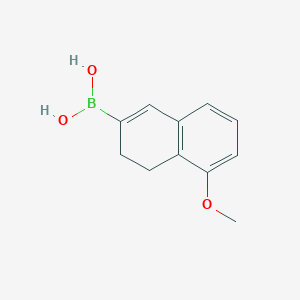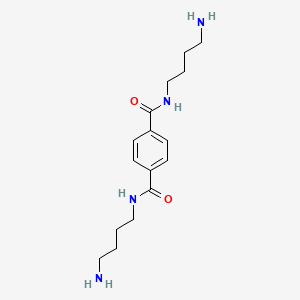
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid: is an organoboron compound that has garnered interest in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid functional group attached to a methoxy-substituted dihydronaphthalene ring, making it a versatile reagent in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene precursor followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents such as diborane or borane-tetrahydrofuran complex, and the oxidation step is usually carried out using hydrogen peroxide or sodium perborate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid to a boronate ester or borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Boronate esters, boranes.
Substitution: Various carbon-carbon bonded products, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteases and kinases. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role in forming stable carbon-carbon bonds makes it invaluable in the production of various chemical products .
Wirkmechanismus
The mechanism by which (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid exerts its effects is primarily through its boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its methoxy-substituted dihydronaphthalene structure, which imparts different electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Eigenschaften
Molekularformel |
C11H13BO3 |
|---|---|
Molekulargewicht |
204.03 g/mol |
IUPAC-Name |
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,7,13-14H,5-6H2,1H3 |
InChI-Schlüssel |
YNSYNSOXGQDKCL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(CC1)C(=CC=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)












